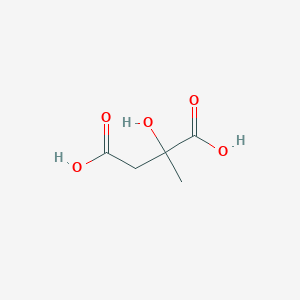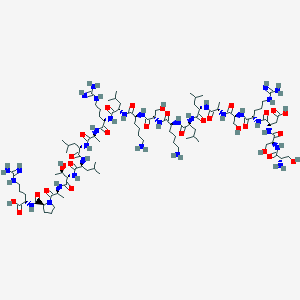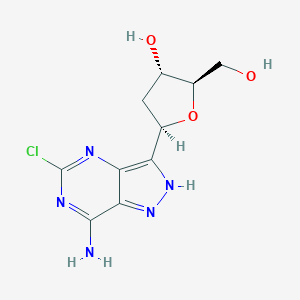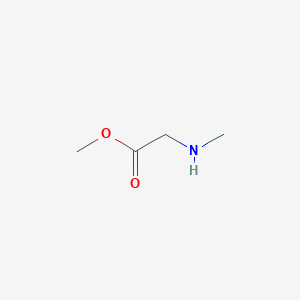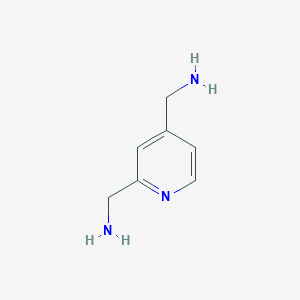
2,4-Pyridinedimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyridinedimethanamine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a type of diamine, which means it contains two amino groups (-NH2) separated by a two-carbon chain (-CH2-). This compound is also known as 2,4-diaminomethylpyridine or 2,4-PDMA.
Mecanismo De Acción
The exact mechanism of action of 2,4-Pyridinedimethanamine is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also work by inhibiting key enzymes involved in metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
2,4-Pyridinedimethanamine has been shown to have low toxicity in animal studies. It is rapidly metabolized in the liver and excreted in the urine. It has been shown to have no significant effects on blood pressure or heart rate in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-Pyridinedimethanamine in lab experiments is its low toxicity and ease of synthesis. It can be produced in high yields and is relatively stable. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2,4-Pyridinedimethanamine. One area of interest is its potential use as a catalyst in organic synthesis reactions. Another area of interest is its antimicrobial properties and potential use in the development of new antibiotics. Further research is also needed to fully understand its mechanism of action and potential physiological effects.
Métodos De Síntesis
2,4-Pyridinedimethanamine can be synthesized via several methods, including the reduction of 2,4-pyridinedicarboxylic acid with sodium borohydride or the reaction of 2,4-dichloromethylpyridine with ammonia. Another method involves the reduction of 2,4-pyridinedinitrile with lithium aluminum hydride. These methods have been optimized to produce high yields of pure 2,4-PDMA.
Aplicaciones Científicas De Investigación
2,4-Pyridinedimethanamine has been studied extensively for its potential applications in various scientific fields. It has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
Número CAS |
105250-18-8 |
|---|---|
Nombre del producto |
2,4-Pyridinedimethanamine |
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
[2-(aminomethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5,8-9H2 |
Clave InChI |
GXHOGVGNEYUPMW-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1CN)CN |
SMILES canónico |
C1=CN=C(C=C1CN)CN |
Sinónimos |
2,4-Pyridinedimethanamine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




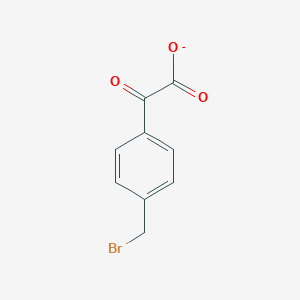
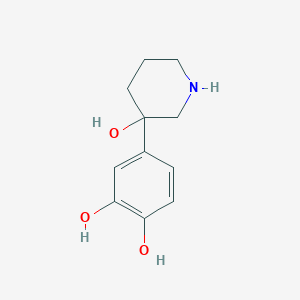

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
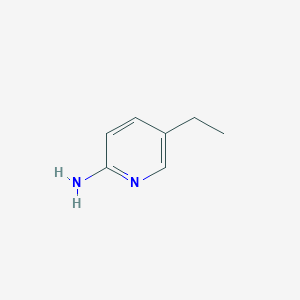


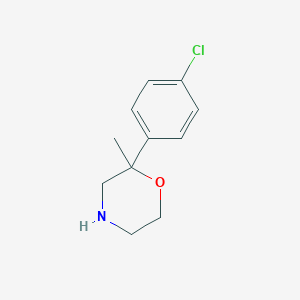
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
